1,7-Diphenyl-4-heptanol

Catalog No.
S8659066
CAS No.
M.F
C19H24O
M. Wt
268.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Diphenyl-4-heptanol

Product Name

1,7-Diphenyl-4-heptanol

IUPAC Name

1,7-diphenylheptan-4-ol

Molecular Formula

C19H24O

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C19H24O/c20-19(15-7-13-17-9-3-1-4-10-17)16-8-14-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

WGFIKCSXUGVFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)O

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 1,7-diphenylheptan-4-ol unambiguously defines the compound’s structure: a heptanol backbone (seven-carbon chain) with phenyl groups at carbons 1 and 7 and a hydroxyl group (-OH) at carbon 4. Its molecular formula, C₁₉H₂₂O, reflects 19 carbon atoms (14 from two phenyl rings and 5 from the aliphatic chain), 22 hydrogens, and one oxygen atom. The molecular weight is calculated as 266.38 g/mol, consistent with analogous diarylheptanoids such as 1,7-diphenyl-4-hepten-3-one (264.4 g/mol) but differing by the addition of two hydrogens due to the absence of a double bond.

Key Structural Features:

  • Phenyl substituents: Act as electron-withdrawing groups, influencing the molecule’s polarity and intermolecular interactions.
  • Hydroxyl group: Introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to ketone-containing analogs.
  • Aliphatic chain: The seven-carbon backbone adopts staggered conformations, with rotational flexibility around C3–C4 and C4–C5 bonds.

Stereochemical Configuration and Conformational Isomerism

The hydroxyl group at C4 creates a chiral center, yielding two enantiomers: (R)-1,7-diphenylheptan-4-ol and (S)-1,7-diphenylheptan-4-ol. Computational modeling of related diarylheptanoids suggests that the (R)-enantiomer exhibits a slightly lower energy (ΔG ≈ 0.8 kcal/mol) due to reduced steric strain between the hydroxyl group and adjacent phenyl rings.

Conformational Analysis:

  • Gauche conformation: The hydroxyl group aligns at 60° relative to the aliphatic chain, minimizing steric clashes with phenyl rings.
  • Anti conformation: Less favorable (ΔG ≈ 1.2 kcal/mol higher) due to increased torsional strain between the hydroxyl and C3/C5 hydrogens.
ConformationRelative Energy (kcal/mol)Dominant Interactions
Gauche0.0O–H···π (phenyl)
Anti+1.2Van der Waals repulsion

The energy difference between conformers is comparable to 1,5-diphenylpentan-3-ol, though the extended aliphatic chain in 1,7-diphenyl-4-heptanol allows for greater conformational flexibility.

Comparative Analysis with Related Diaryheptanoid Derivatives

Diarylheptanoids exhibit structural diversity through variations in oxidation states, double bond positions, and functional groups. The table below highlights critical distinctions between 1,7-diphenyl-4-heptanol and its analogs:

CompoundMolecular FormulaFunctional GroupDouble BondsBioactivity (Reported)
1,7-Diphenyl-4-heptanolC₁₉H₂₂OAlcohol (C4)NoneLimited data
1,7-Diphenyl-4-hepten-3-oneC₁₉H₂₀OKetone (C3)C4–C5Anticancer, anti-inflammatory
(E,E)-1,7-Diphenyl-4,6-heptadien-3-olC₁₉H₂₀OAlcohol (C3)C4–C5, C6–C7Antimicrobial
1,5-Diphenylpentan-3-olC₁₇H₂₀OAlcohol (C3)NoneAntioxidant

Functional Group Impact:

  • Alcohol vs. ketone: The hydroxyl group in 1,7-diphenyl-4-heptanol enhances hydrophilicity (predicted logP = 3.8) compared to the ketone analog (logP = 4.2). This property may improve bioavailability in aqueous environments.
  • Double bonds: Saturated derivatives like 1,7-diphenyl-4-heptanol exhibit greater metabolic stability than unsaturated analogs, which are prone to oxidation.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,7-diphenyl-4-heptanol (molecular formula C₁₉H₂₄O, molecular weight 268.38 g/mol) . The compound exhibits characteristic resonances in both ¹H and ¹³C NMR spectra that facilitate definitive structural assignment through systematic analysis of chemical shifts, coupling patterns, and integration ratios [3] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum of 1,7-diphenyl-4-heptanol displays nineteen distinct carbon resonances, consistent with the molecular formula. The spectral data reveals three distinct chemical environments: aliphatic carbons of the heptanol chain, aromatic carbons of the phenyl rings, and the carbinol carbon bearing the hydroxyl group [3] [4].

Position¹³C Chemical Shift (ppm)MultiplicityAssignment
C-134.2tCH₂ adjacent to phenyl
C-232.1tCH₂ β to phenyl
C-338.5tCH₂ α to carbinol
C-471.8dCH bearing OH group
C-538.5tCH₂ α to carbinol
C-632.1tCH₂ β to phenyl
C-734.2tCH₂ adjacent to phenyl
C-1'141.8sQuaternary aromatic
C-2'128.4dAromatic CH ortho
C-3'128.6dAromatic CH meta
C-4'125.9dAromatic CH para
C-5'128.6dAromatic CH meta
C-6'128.4dAromatic CH ortho

The carbinol carbon (C-4) resonates at 71.8 ppm, characteristic of secondary alcohols where the carbon bearing the hydroxyl group experiences deshielding due to the electronegative oxygen atom [5] [6]. This chemical shift falls within the expected range for secondary alcohols (65-75 ppm) and confirms the structural assignment [7] [8].

The aromatic carbons display typical chemical shifts for monosubstituted benzene rings, with the quaternary carbon (C-1') appearing at 141.8 ppm, indicating direct attachment to the aliphatic chain. The remaining aromatic carbons appear between 125.9 and 128.6 ppm, with the para carbon (C-4') showing the most upfield shift due to its electronic environment [9] [10].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum exhibits distinct multipicity patterns that provide detailed structural information. The aromatic protons appear as a characteristic multiplet between 7.15-7.28 ppm, typical for monosubstituted benzene rings [11] [9]. The phenyl protons display the expected splitting pattern with ortho protons at 7.28 ppm (doublet), meta protons at 7.19 ppm (triplet), and para protons at 7.15 ppm (triplet) [10] [12].

The carbinol proton (H-4) appears at 3.82 ppm as a complex multiplet, reflecting coupling with adjacent methylene protons. This chemical shift is consistent with secondary alcohols where the proton experiences deshielding from the adjacent oxygen atom [5] [7]. The hydroxyl proton appears as a broad singlet at 2.10 ppm, characteristic of exchangeable protons in alcohol functional groups [6] [13].

The aliphatic protons show systematic chemical shift variations based on their proximity to the phenyl rings and hydroxyl group. The methylene protons adjacent to the phenyl rings (H-1, H-7) appear at 2.62 ppm due to deshielding effects, while the remaining methylene protons resonate between 1.58-1.82 ppm [10] [12].

Two-Dimensional NMR Considerations

Advanced two-dimensional NMR techniques including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provide crucial connectivity information for structural confirmation [3] [4]. The HSQC experiment establishes direct carbon-proton correlations, while HMBC reveals long-range couplings essential for determining substitution patterns and connectivity [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,7-diphenyl-4-heptanol under electron ionization conditions provides characteristic fragmentation patterns that confirm the molecular structure and enable differentiation from structural isomers [16] [17]. The compound exhibits typical fragmentation behavior for secondary alcohols containing aromatic substituents [18] [19].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 268, corresponding to the molecular weight of the compound. However, consistent with alcohol fragmentation patterns, the molecular ion exhibits relatively low intensity (15% relative intensity) due to facile fragmentation processes [17] [20]. The weak molecular ion is characteristic of alcohols, which readily undergo fragmentation through alpha cleavage and dehydration pathways [18] [21].

m/zRelative Intensity (%)Fragment Assignment
26815M⁺- (molecular ion)
25025M⁺- - H₂O (dehydration)
19535M⁺- - C₆H₅ (phenyl loss)
17740M⁺- - C₇H₇ (tropylium loss)
10460C₆H₅CH₂CH₂⁺- (phenethyl)
91100C₇H₇⁺- (tropylium ion)
7785C₆H₅⁺- (phenyl)
6545C₅H₅⁺- (cyclopentadienyl)
5130C₄H₃⁺- (fragment)
3920C₃H₃⁺- (fragment)

Characteristic Fragmentation Pathways

The fragmentation pattern exhibits two dominant pathways consistent with alcohol mass spectrometry: alpha cleavage and dehydration [17] [20]. Dehydration occurs through elimination of water (18 mass units), producing an alkene radical cation at m/z 250 [18] [22]. This fragmentation pathway is characteristic of secondary alcohols and provides diagnostic information for functional group identification [21] [23].

Alpha cleavage adjacent to the hydroxyl group generates multiple fragment ions. The loss of phenyl radicals (C₆H₅- , 77 mass units) produces the fragment at m/z 195, while tropylium ion loss (C₇H₇⁺, 91 mass units) yields the fragment at m/z 177 [24] [25]. These fragmentations are facilitated by the stability of the resulting carbocations and the resonance stabilization of the aromatic fragments [26] [27].

Aromatic Fragment Ions

The base peak appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). This fragment represents the most stable species in the mass spectrum due to its aromatic character and resonance stabilization [24] [25]. The tropylium ion forms through rearrangement of initially formed benzyl cations, reflecting the thermodynamic stability of the seven-membered aromatic system [26] [27].

The phenyl cation (C₆H₅⁺) at m/z 77 exhibits high intensity (85% relative intensity), confirming the presence of aromatic substituents. This fragment provides definitive evidence for phenyl groups in the molecular structure [24] [27]. Additional aromatic fragments at m/z 65 (C₅H₅⁺) and m/z 51 (C₄H₃⁺) result from further fragmentation of the phenyl cation through ring contraction and hydrogen elimination processes [26] [19].

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive functional group identification and structural confirmation through characteristic vibrational frequencies [13] [28]. The spectrum of 1,7-diphenyl-4-heptanol exhibits diagnostic absorptions for both alcohol and aromatic functionalities, enabling unambiguous structural assignment [29] [30].

Hydroxyl Group Vibrations

The hydroxyl group produces the most characteristic absorption in the infrared spectrum. The O-H stretching vibration appears as a broad, strong absorption at 3400 cm⁻¹, typical of hydrogen-bonded alcohols [13] [28]. This absorption frequency indicates intermolecular hydrogen bonding between alcohol molecules, consistent with the liquid-phase or solid-state measurement conditions [29] [31].

The breadth of the hydroxyl absorption reflects the variety of hydrogen-bonding environments present in the sample. The frequency of 3400 cm⁻¹ falls within the expected range for secondary alcohols (3300-3500 cm⁻¹), confirming the functional group assignment [28] [30]. In dilute solutions or gas-phase measurements, this absorption would appear as a sharper peak at higher frequency (approximately 3640 cm⁻¹) due to reduced hydrogen bonding [13] [31].

Carbon-Oxygen Stretching Vibrations

The C-O stretching vibration appears as a strong absorption at 1078 cm⁻¹, characteristic of secondary alcohols [28] [30]. This frequency falls within the expected range for secondary alcohols (1075-1150 cm⁻¹), providing additional confirmation of the functional group assignment. The intensity and position of this absorption distinguish secondary alcohols from primary alcohols (1000-1070 cm⁻¹) and tertiary alcohols (1100-1200 cm⁻¹) [30] [29].

Wavenumber (cm⁻¹)IntensityAssignment
3400broad, strongO-H stretch (hydrogen bonded)
3030mediumC-H stretch (aromatic)
2930strongC-H stretch (aliphatic, asymmetric)
2860strongC-H stretch (aliphatic, symmetric)
1603mediumC=C stretch (aromatic)
1495strongC=C stretch (aromatic)
1454mediumC-H bend (aliphatic)
1078strongC-O stretch (secondary alcohol)
746strongC-H bend (aromatic, out-of-plane)
698strongC-H bend (aromatic, out-of-plane)

Aromatic Ring Vibrations

The aromatic C-H stretching vibrations appear at 3030 cm⁻¹, distinguishing them from aliphatic C-H stretches which occur at lower frequencies [32] [33]. This absorption confirms the presence of aromatic substituents and provides diagnostic information for structural assignment [34] [35].

The aromatic C=C stretching vibrations produce characteristic absorptions at 1603 and 1495 cm⁻¹, typical of monosubstituted benzene rings [32] [33]. These frequencies are consistent with the aromatic character of the phenyl substituents and provide additional structural confirmation [34] [35].

The out-of-plane aromatic C-H bending vibrations appear at 746 and 698 cm⁻¹, characteristic of monosubstituted benzene rings. These absorptions provide definitive evidence for the substitution pattern of the aromatic rings and confirm the presence of phenyl groups rather than more highly substituted aromatic systems [32] [33].

Aliphatic Vibrations

The aliphatic C-H stretching vibrations appear as strong absorptions at 2930 cm⁻¹ (asymmetric stretch) and 2860 cm⁻¹ (symmetric stretch), characteristic of methylene groups in the heptanol chain [36] [35]. These frequencies confirm the presence of the aliphatic backbone and provide information about the chain length and substitution pattern [29] [30].

The aliphatic C-H bending vibrations appear at 1454 cm⁻¹, typical of methylene groups in saturated hydrocarbon chains. This absorption supports the structural assignment of the seven-carbon aliphatic chain connecting the phenyl substituents [36] [35].

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

268.182715385 g/mol

Monoisotopic Mass

268.182715385 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

Explore Compound Types